molecular formula C14H11Cl4NO4 B11987651 2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11987651
M. Wt: 399.0 g/mol
InChI Key: ULILDSPKMZEBAZ-UHFFFAOYSA-N
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Description

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and chemical properties. The presence of multiple chlorine atoms and the isoindoline core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with 2-methylpropyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as acetic acid . The process involves the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroisoindoline oxides, while reduction may produce partially dechlorinated derivatives.

Scientific Research Applications

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C14H11Cl4NO4

Molecular Weight

399.0 g/mol

IUPAC Name

2-methylpropyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H11Cl4NO4/c1-5(2)4-23-6(20)3-19-13(21)7-8(14(19)22)10(16)12(18)11(17)9(7)15/h5H,3-4H2,1-2H3

InChI Key

ULILDSPKMZEBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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